Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH, commonly referred to as Pam3CysSK4, is a synthetic lipopeptide that serves as a potent immunostimulant. This compound is classified as a Toll-like receptor 2 (TLR2) agonist, playing a crucial role in the activation of innate immune responses. It is derived from the N-terminal portion of bacterial lipoproteins and is known for its ability to activate monocytes and macrophages, leading to the release of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha .
Pam3CysSK4 was developed as part of research aimed at enhancing immune responses through TLR activation. The compound falls under the category of lipopeptides, which are characterized by their lipid moiety that facilitates membrane interaction and cellular uptake. Its chemical structure includes a palmitoyl group, which contributes to its hydrophobic properties and biological activity .
The synthesis of Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH involves several key steps:
Technical details indicate that yields can vary based on reaction conditions, with some steps achieving over 80% efficiency.
The molecular formula for Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH is C81H156N10O13S, with a molecular weight of approximately 1510.23 g/mol. The structure features a central cysteine residue linked to multiple lysine residues and palmitoyl groups that enhance its amphiphilic properties, allowing it to interact effectively with cell membranes .
Pam3CysSK4 participates in various biochemical reactions primarily associated with immune modulation:
The mechanism by which Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH exerts its effects involves:
Relevant data indicate that Pam3CysSK4 retains biological activity over a range of pH levels typically found in physiological conditions .
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH has significant applications in scientific research:
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH (Pam₃CSK₄) is a synthetic triacylated lipopeptide that mimics the innate immune response to gram-positive bacterial pathogens. Its molecular architecture features three palmitoyl chains attached to a cysteine residue via thioester bonds and ester linkages to the glycerol-like backbone. This configuration creates a tripod-like hydrophobic anchor that inserts into TLR2's lipid-binding pocket, inducing conformational changes essential for heterodimerization with TLR1. The N-terminal Ser-Lys₄ motif forms electrostatic interactions with histidine residues in TLR1's leucine-rich repeat domain, stabilizing the active receptor complex [1].
The stereochemistry of the glycerol moiety ((RS)-configuration) allows optimal membrane integration and spatial orientation of the ligand-receptor complex. Structure-activity relationship studies confirm that:
Table 1: Structural Elements of Pam₃CSK₄ and Their Immunological Functions
Structural Element | Molecular Function | Impact on TLR Signaling |
---|---|---|
N-terminal tripalmitoyl groups | Hydrophobic insertion into TLR2 pocket | Induces conformational change for TLR1 recruitment |
(RS)-2,3-dipalmitoyloxypropyl group | Membrane anchoring & orientation | Stabilizes receptor complex in lipid microdomains |
Ser-Lys₄ peptide backbone | Electrostatic interactions with TLR1 histidine residues | Facilitates heterodimer stabilization |
Terminal lysine cluster | pH-dependent endosomal membrane disruption | Enhances intracellular receptor accessibility |
Pam₃CSK₄ exclusively activates the MyD88-dependent pathway through the TLR2/1 heterodimer. Upon ligand binding, the TIR domains of TLR1 and TLR2 recruit MyD88 via homotypic interactions, initiating a signaling cascade that bifurcates at the level of IL-1 receptor-associated kinase 4 (IRAK4):
NF-κB Pathway:
MAPK Pathway:
Notably, Pam₃CSK₄ does not trigger TRIF-dependent signaling, distinguishing its activity from TLR4 agonists like LPS. This selectivity was demonstrated in camel milk immune cells where Pam₃CSK₄ induced:
Table 2: Comparative Signaling Pathways Activated by TLR Agonists
Signaling Component | Pam₃CSK₄ (TLR2/1) | LPS (TLR4) | Functional Outcome Difference |
---|---|---|---|
MyD88 recruitment | Strong activation | Strong activation | Similar pro-inflammatory gene induction |
TRIF recruitment | Absent | Strong activation | Pam₃CSK₄ lacks IFN-β production |
NF-κB translocation | Rapid (15-30 min) | Rapid (15-30 min) | Comparable kinetics |
IRF3 phosphorylation | Not induced | Induced | Pam₃CSK₄ does not initiate interferon response |
Phagocytosis enhancement | Moderate | Strong | Differential antimicrobial activity |
Pam₃CSK₄ stimulation induces a distinct cytokine signature characterized by robust Th1-polarizing responses. In camel milk immune cells, Pam₃CSK₄ exposure for 18 hours triggered:
The cytokine induction hierarchy (IL-12 > TNF-α > IL-6 > IL-1β) reflects Pam₃CSK₄'s ability to preferentially activate antigen-presenting cells. This profile emerges from:
Notably, Pam₃CSK₄ demonstrates differential cytokine induction compared to other TLR agonists:
This Th1-skewed profile enhances opsonophagocytosis and promotes dendritic cell maturation, making Pam₃CSK₄ particularly valuable for vaccine adjuvants targeting intracellular pathogens. The strong IL-12 induction drives naïve T-cell differentiation toward IFN-γ-producing Th1 cells, crucial for combating bacterial infections [1].
Table 3: Cytokine Induction Patterns by Pam₃CSK₄ in Innate Immune Cells
Cytokine | Induction Level | Kinetic Profile | Primary Cellular Source | Immunological Function |
---|---|---|---|---|
IL-12p40 | ++++ | Peak: 12-18h | Dendritic cells | Th1 differentiation, IFN-γ production |
TNF-α | +++ | Peak: 4-6h | Macrophages, monocytes | Neutrophil recruitment, endothelial activation |
IL-6 | ++ | Peak: 8-12h | Monocytes, granulocytes | Acute phase response, B-cell maturation |
IL-1β | + | Peak: 18-24h | Inflammasome-activated macrophages | Pyrogenicity, T-cell activation |
Pam₃CSK₄-mediated TLR2/1 activation engages in bidirectional communication with other pattern recognition systems:
Synergistic NOD Signaling:Co-stimulation with NOD2 agonists (e.g., MDP) amplifies Pam₃CSK₄-induced cytokine production 3.5-fold through:
Antagonistic TLR4 Interactions:Mycobacterial phosphatidyl-myo-inositol mannosides (PIMs) inhibit Pam₃CSK₄-induced responses by:
CLR Cross-Regulation:Dectin-1 activation enhances Pam₃CSK₄-mediated IL-23 production through:
This cross-talk enables context-dependent immune modulation. For instance, in the camel mammary gland model, Pam₃CSK₄ stimulation enhanced NETosis and ROS production only when co-stimulated with fungal β-glucans, indicating integration of TLR2 and CLR signals for optimized antimicrobial defense [1] [4].
Table 4: TLR2/1 Cross-Talk Mechanisms with Other PRRs
PRR Family | Example Receptor | Interaction Mechanism | Functional Outcome |
---|---|---|---|
NLR | NOD2 | Shared IRAK4 activation; TRAF6 co-utilization | Synergistic IL-1β and defensin production |
CLR | Dectin-1 | Membrane receptor clustering; SYK kinase activation | Enhanced IL-23/Th17 responses |
TLR | TLR4 | Competitive MyD88 recruitment | Mutual antagonism in chronic inflammation |
RLR | RIG-I | MAVS-dependent inhibition of TRAF6 | Suppressed IL-12 in viral co-infections |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: